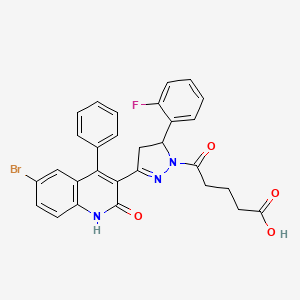
5-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid” is a complex organic molecule that features multiple functional groups, including a quinoline, pyrazole, and a carboxylic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include 6-bromo-2-oxo-4-phenylquinoline and 2-fluorophenylhydrazine. The synthesis could involve the following steps:
Formation of the Pyrazole Ring: The reaction between 6-bromo-2-oxo-4-phenylquinoline and 2-fluorophenylhydrazine under acidic or basic conditions to form the pyrazole ring.
Addition of the Pentanoic Acid Moiety:
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The quinoline and pyrazole rings can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the carbonyl groups would yield the corresponding alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biology, the compound might be studied for its potential biological activity. The presence of the quinoline and pyrazole rings suggests it could interact with biological targets such as enzymes or receptors.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. For example, if it is being studied as a drug, its mechanism of action might involve binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-bromo-2-oxo-4-phenylquinoline: A precursor in the synthesis of the target compound.
2-fluorophenylhydrazine: Another precursor used in the synthesis.
Other quinoline derivatives: Compounds with similar structures that might have comparable biological activities.
Uniqueness
The uniqueness of “5-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid” lies in its combination of functional groups, which could confer unique chemical and biological properties not found in other similar compounds.
Propriétés
Formule moléculaire |
C29H23BrFN3O4 |
|---|---|
Poids moléculaire |
576.4 g/mol |
Nom IUPAC |
5-[5-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C29H23BrFN3O4/c30-18-13-14-22-20(15-18)27(17-7-2-1-3-8-17)28(29(38)32-22)23-16-24(19-9-4-5-10-21(19)31)34(33-23)25(35)11-6-12-26(36)37/h1-5,7-10,13-15,24H,6,11-12,16H2,(H,32,38)(H,36,37) |
Clé InChI |
MFRXJRHOHROVSO-UHFFFAOYSA-N |
SMILES canonique |
C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C(=O)CCCC(=O)O)C5=CC=CC=C5F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


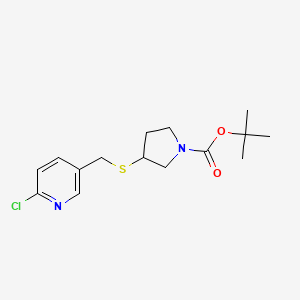
![[(2S)-1-[(3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B14122025.png)
![7,8-Dihydro-5H-pyrano[4,3-D]pyrimidine-2-carbaldehyde](/img/structure/B14122031.png)
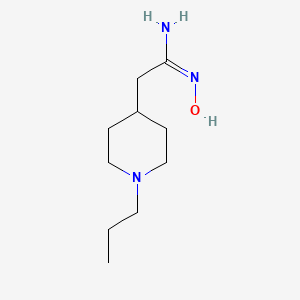
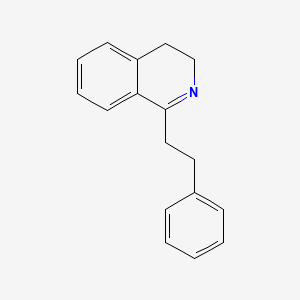
![1-(2,5-dimethylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14122057.png)
![Dibutyl 3,12-dibromo-15,17-dioxo-16-oxahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6,8,10(23),11,13,18(22),19-decaene-5,7-dicarboxylate](/img/structure/B14122067.png)
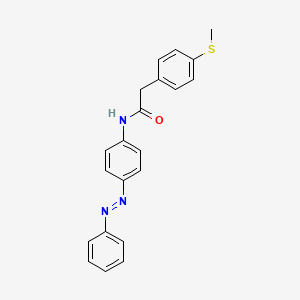
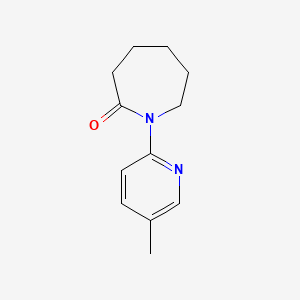
![Thiazolo[3,2-b][2,4]benzodiazepine, 5,10-dihydro-3-Methyl-2-[4-[3-[(2R)-2-Methyl-1-pyrrolidinyl]propoxy]phenyl]-](/img/structure/B14122086.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14122111.png)
![Trimethoxy-[3-[2-(3-trimethoxysilylpropoxy)ethoxy]propyl]silane](/img/structure/B14122119.png)
